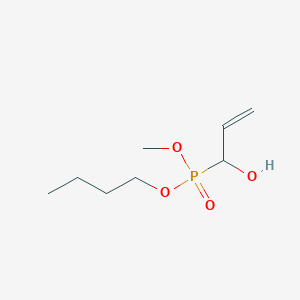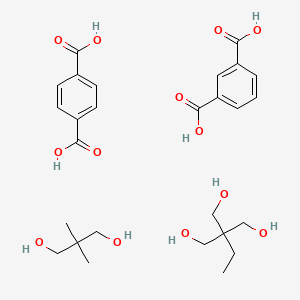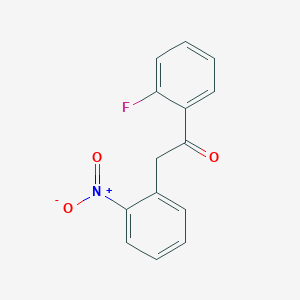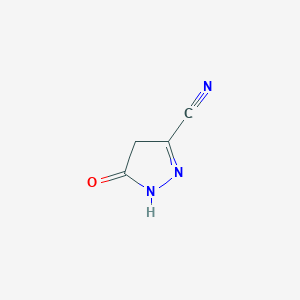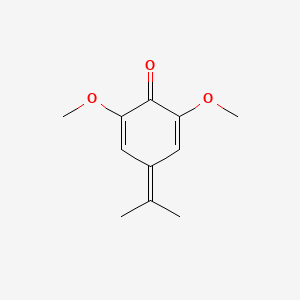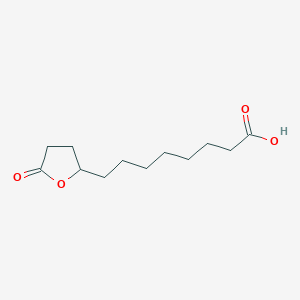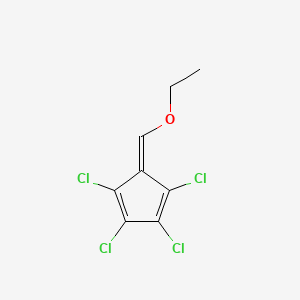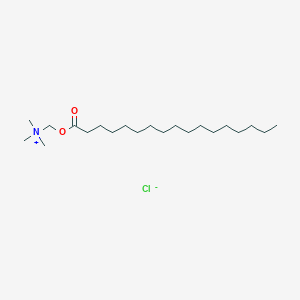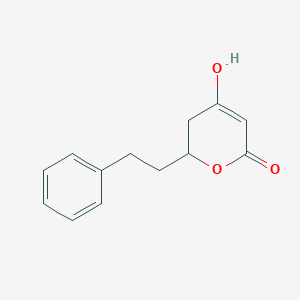
4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. This compound is characterized by a pyran ring fused with a phenylethyl group and a hydroxyl group at the 4th position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one can be achieved through multicomponent reactions. One efficient method involves the tandem Knoevenagel–Michael protocol. This method utilizes phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one as starting materials . The reaction is carried out under mild conditions, leading to the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more sustainable.
化学反応の分析
Types of Reactions
4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a dihydropyran derivative.
Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-(2-phenylethyl)tetrahydro-2H-pyran-2-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of 4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenylethyl moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-6-(4-methoxyphenethyl)-2H-pyran-2-one: A derivative with a methoxy group instead of a phenyl group.
5,6-dehydrokawain: A structurally related compound with similar biological activities.
Uniqueness
4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one is unique due to its specific structural features, such as the hydroxyl group at the 4th position and the phenylethyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
55848-89-0 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
4-hydroxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H14O3/c14-11-8-12(16-13(15)9-11)7-6-10-4-2-1-3-5-10/h1-5,9,12,14H,6-8H2 |
InChIキー |
UNBTWZJRDJZBFJ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)C=C1O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
